molecular formula C16H13NO B1611406 (2-Phenylquinolin-4-yl)methanol CAS No. 29268-33-5

(2-Phenylquinolin-4-yl)methanol

Cat. No.: B1611406
CAS No.: 29268-33-5
M. Wt: 235.28 g/mol
InChI Key: ZKFWJDXPMSASAF-UHFFFAOYSA-N
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Description

(2-Phenylquinolin-4-yl)methanol is an organic compound with the molecular formula C16H13NO It is characterized by a quinoline ring system substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylquinolin-4-yl)methanol typically involves the following steps:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives.

    Reduction: The quinoline derivative is then reduced to introduce the hydroxymethyl group at the 4-position. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by reduction under controlled conditions to ensure high yield and purity. The process parameters, such as temperature, pressure, and solvent choice, are optimized for scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (2-Phenylquinolin-4-yl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert the hydroxymethyl group to a methyl group, using strong reducing agents like LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as tosyl chloride (TsCl) for forming tosylates.

Common Reagents and Conditions:

    Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: TsCl in the presence of a base like pyridine.

Major Products:

    Oxidation: (2-Phenylquinolin-4-yl)methanone.

    Reduction: (2-Phenylquinolin-4-yl)methane.

    Substitution: (2-Phenylquinolin-4-yl)methyl tosylate.

Chemistry:

    Ligand Design: this compound can be used as a ligand in coordination chemistry due to its ability to bind metal ions through the nitrogen atom in the quinoline ring and the hydroxyl group.

Biology:

    Fluorescent Probes: The compound’s structure allows for modifications that can lead to the development of fluorescent probes for biological imaging.

Medicine:

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting neurological pathways.

Industry:

    Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties, useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which (2-Phenylquinolin-4-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The phenyl group and hydroxymethyl group can enhance binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    Quinoline: Lacks the phenyl and hydroxymethyl substitutions, making it less versatile in certain applications.

    (2-Phenylquinolin-4-yl)methanone: Similar structure but with a ketone group instead of a hydroxymethyl group, affecting its reactivity and applications.

    (2-Phenylquinolin-4-yl)methane: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding and reactivity in certain chemical reactions.

Uniqueness: (2-Phenylquinolin-4-yl)methanol’s unique combination of a quinoline ring, phenyl group, and hydroxymethyl group provides a versatile scaffold for various chemical modifications, enhancing its utility in diverse scientific and industrial applications.

This detailed overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility

Properties

IUPAC Name

(2-phenylquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFWJDXPMSASAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555277
Record name (2-Phenylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29268-33-5
Record name (2-Phenylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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